[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-containing compound characterized by a cyclopropylmethyl substituent at the N1 position of the triazole ring and a methanamine group at the C4 position. This structure combines the rigidity of the cyclopropane ring with the versatility of the triazole scaffold, which is widely exploited in medicinal chemistry and materials science.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKBKXPSNKQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropylmethyl Azide or Alkyne
- Cyclopropylmethyl bromide or chloride is converted to cyclopropylmethyl azide by nucleophilic substitution with sodium azide.
- Alternatively, cyclopropylmethyl alkyne derivatives can be synthesized for use in CuAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The cyclopropylmethyl azide is reacted with an alkyne bearing a protected or functionalized methanamine precursor.
- Typical conditions include CuSO4·5H2O as copper source, sodium ascorbate as reducing agent, in a solvent mixture of tert-butanol and water (2:1), at room temperature or mild heating for 8 hours.
- This results in the formation of 1-(cyclopropylmethyl)-1,2,3-triazole derivatives regioselectively substituted at the 4-position.
Introduction of the Methanamine Group
- The methanamine substituent at the 4-position can be introduced by hydrolysis of ester precursors or by direct coupling reactions.
- For example, ethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylate intermediates can be hydrolyzed under basic conditions (e.g., 4 N NaOH) to the corresponding carboxylic acid.
- The acid can then be converted to the amine via amide formation followed by reduction or by direct amination using appropriate reagents.
Representative Reaction Conditions and Yields
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| CuAAC reaction of cyclopropylmethyl azide with alkyne | CuSO4·5H2O, sodium ascorbate, tert-butanol:H2O (2:1), 8 h, RT | 75–90% | High regioselectivity for 1,4-disubstituted triazole |
| Hydrolysis of ester intermediate to acid | 4 N NaOH, aqueous medium, RT, 2 h | Good | Prepares acid for amination |
| Coupling of acid with amine or amination | HBTU/HOBt, DMF, triethylamine, RT, several hours | 60–88% | Efficient amide bond formation or amination |
| Reduction of amide to amine (if needed) | Standard reducing agents (e.g., LiAlH4) | Variable | Converts amide to methanamine |
Detailed Experimental Findings and Notes
- The copper-catalyzed azide-alkyne cycloaddition is the cornerstone for constructing the triazole ring with the cyclopropylmethyl substituent at N-1, ensuring regioselectivity and high yields (75–90%) as reported in similar substituted triazole syntheses.
- Hydrolysis of ester intermediates to carboxylic acids is efficiently achieved using aqueous NaOH in mixed solvents at room temperature, with reaction times around 2 hours.
- Amide coupling reactions using HBTU/HOBt in DMF with triethylamine at room temperature provide good yields (60–88%) of amide intermediates that can be further converted to the amine functionality.
- Alternative methods include direct amination or reduction of amides to amines to install the methanamine group.
- The use of triethylamine as a base and tetrahydrofuran or dichloromethane as solvents is common in coupling steps.
- Purification is typically performed by column chromatography using mixtures of dichloromethane and methanol or ethyl acetate with methanol.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| 1 | Synthesis of cyclopropylmethyl azide | Cyclopropylmethyl halide + NaN3, DMF, RT | >80 | Nucleophilic substitution |
| 2 | CuAAC to form triazole | Cyclopropylmethyl azide + alkyne, CuSO4, sodium ascorbate, t-BuOH/H2O, RT, 8 h | 75–90 | Regioselective 1,4-disubstituted triazole |
| 3 | Hydrolysis of ester to acid | 4 N NaOH, THF/MeOH/H2O, RT, 2 h | Good | Prepares acid for amination |
| 4 | Amide coupling or amination | HBTU/HOBt, DMF, TEA, RT, 18 h | 60–88 | Efficient amide bond formation |
| 5 | Reduction of amide to amine (optional) | LiAlH4 or equivalent, anhydrous conditions | Variable | Converts amide to methanamine |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring may be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the triazole ring into other functional groups, such as amines or alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable leaving group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool for probing enzyme function and developing new therapeutics .
Medicine: In medicine, [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclopropylmethyl (Target Compound): The cyclopropane ring introduces steric constraint and electron-withdrawing character, which may reduce metabolic degradation compared to linear alkyl chains. Its small size balances lipophilicity and solubility.
- Trifluoromethoxy Phenyl : The trifluoromethoxy group is highly lipophilic and electron-withdrawing, enhancing membrane permeability and resistance to oxidative metabolism.
- Oxolan-3-yl : The tetrahydrofuran ring increases polarity and water solubility, making it suitable for formulations requiring improved bioavailability.
- Fluorinated Aryl Groups : Fluorine atoms modulate electronic properties and can improve target binding through dipole interactions or by blocking metabolic hotspots.
Biological Activity
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is a synthetic compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This compound features a unique cyclopropylmethyl group attached to a triazole ring, which may influence its pharmacological properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is . The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry. The cyclopropylmethyl group may enhance the lipophilicity and biological activity of the compound.
Biological Activities
Research indicates that compounds containing triazole rings exhibit significant biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antifungal and antibacterial properties. Studies suggest that [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine may inhibit the growth of various pathogens due to its structural characteristics.
- Anticancer Properties : Preliminary findings indicate potential anticancer effects. The compound may induce apoptosis in cancer cells through multiple mechanisms, such as inhibiting cell proliferation and inducing cell cycle arrest.
- Anti-inflammatory Effects : Similar triazole compounds have demonstrated the ability to modulate inflammatory pathways. The unique structure of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine could contribute to its efficacy in reducing inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of triazole derivatives:
| Study | Findings |
|---|---|
| Antifungal Activity | A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species with IC50 values in the low micromolar range. |
| Anticancer Activity | Research indicated that certain triazole compounds could inhibit glioma cell viability through AMPK-independent pathways, suggesting potential for glioma treatment. |
| Anti-inflammatory Mechanisms | Triazole derivatives were shown to inhibit prostaglandin synthesis in various in vitro systems, highlighting their potential as anti-inflammatory agents. |
The biological activity of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Triazole compounds can intercalate into DNA or affect topoisomerase activity, leading to disruptions in DNA replication and repair processes.
Q & A
Q. What are the standard synthetic routes for [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. This involves reacting a cyclopropane-containing azide with a propargylamine derivative under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole core. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are used to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy can validate functional groups like the amine (-NH₂) and triazole rings. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and antifungal properties (e.g., C. albicans). Moderate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) has also been observed, though mechanisms remain under investigation .
Q. How does the cyclopropylmethyl substituent influence the compound’s reactivity?
The cyclopropyl group introduces steric hindrance and electronic effects, stabilizing the triazole ring against oxidation. It also enhances lipophilicity, improving membrane permeability in biological assays. Comparative studies with methyl or benzyl substituents show reduced metabolic degradation for the cyclopropyl derivative .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
Reaction optimization includes:
- Temperature control : Maintaining 25–40°C to balance reaction rate and side-product formation.
- Catalyst loading : Adjusting Cu(I) concentrations (0.5–2 mol%) to avoid over-catalysis.
- Solvent systems : Using DMSO/H₂O mixtures to enhance solubility of intermediates. Progress is monitored via TLC or HPLC, with quenching steps to isolate the product .
Q. What strategies address low solubility in aqueous assays?
Salt formation (e.g., hydrochloride salts) improves water solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes can enhance bioavailability without compromising assay integrity. Structural modifications, such as adding polar groups to the methanamine moiety, are also explored .
Q. How can conflicting bioactivity data across similar triazole derivatives be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity, incubation times) or substituent effects. Systematic SAR studies comparing electron-withdrawing (e.g., -F) vs. electron-donating (e.g., -OCH₃) groups on the triazole or cyclopropylmethyl moieties clarify activity trends. Meta-analysis of published IC₅₀/MIC values is critical .
Q. What computational methods predict binding modes to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like CYP450 or kinases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .
Q. How are stability and degradation profiles evaluated under physiological conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile sites. LC-MS tracks degradation products, while stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) informs pharmacokinetic parameters. The cyclopropylmethyl group generally enhances stability compared to aliphatic chains .
Q. What experimental designs validate target engagement in enzyme inhibition assays?
Competitive inhibition assays (e.g., fluorescence polarization) measure Ki values. Isotopic labeling (³H/¹⁴C) or Surface Plasmon Resonance (SPR) quantifies binding kinetics. Negative controls with structurally analogous, inactive compounds (e.g., triazole derivatives lacking the methanamine group) confirm specificity .
Q. Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, PubChem, and CAS Common Chemistry. Avoid non-academic platforms like benchchem.com .
- Contradiction Management : Cross-reference biological data with structural analogs (e.g., fluorophenyl or thiophene derivatives) to identify substituent-dependent trends .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., azides) and biological testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
